Product packaging for 4-Amino-3-methanesulfonylbenzamide(Cat. No.:)

4-Amino-3-methanesulfonylbenzamide

Cat. No.: B12067914
M. Wt: 214.24 g/mol
InChI Key: YPXUUKJCJQELHL-UHFFFAOYSA-N
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Description

4-Amino-3-methanesulfonylbenzamide is a high-purity chemical compound intended for research and development applications. As a multifunctional benzamide derivative, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery programs. The structure of this compound, featuring both an amino group and a methanesulfonyl group on the benzamide core, is characteristic of scaffolds used in the development of biologically active molecules. Research indicates that structurally similar benzamide compounds have been investigated as key intermediates for various therapeutic areas . For instance, related 4-(aminomethyl)benzamide analogs have been identified as potent inhibitors of viral entry, showcasing the potential of this chemical class in antiviral agent development . Other sulfonamide-containing benzamides have been explored for their application as class III antiarrhythmic agents, demonstrating the versatility of this structural motif in pharmaceutical research . This product is provided as a characterizable solid for use in laboratory settings. Researchers can utilize this compound as a precursor for further chemical modifications, exploring its potential in creating novel molecular entities for biological screening. All necessary quality control measures are undertaken to ensure batch-to-batch consistency, supporting the reliability of your experimental results. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3S B12067914 4-Amino-3-methanesulfonylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-amino-3-methylsulfonylbenzamide

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11)

InChI Key

YPXUUKJCJQELHL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)N

Origin of Product

United States

Contextualization and Significance in Contemporary Chemical Research

The significance of this compound and its analogs is highlighted by the activities of structurally related molecules. For instance, various substituted benzamides have been investigated for their potential as antiarrhythmic agents. acs.org Furthermore, derivatives of aminobenzenesulfonamides are known to interact with important biological targets like carbonic anhydrases, which are implicated in a range of physiological and pathological processes. nih.gov The core structure of 4-Amino-3-methanesulfonylbenzamide, therefore, represents a promising starting point for the design and synthesis of novel therapeutic agents and functional materials.

Overview of Fundamental Research Trajectories and Objectives

The primary research efforts concerning 4-Amino-3-methanesulfonylbenzamide and its derivatives are multifaceted, encompassing synthesis, characterization, and the exploration of its potential applications.

A fundamental objective is the development of efficient and scalable synthetic routes. While specific synthesis protocols for this compound are not widely published, general methods for the preparation of related compounds offer insights. For example, the synthesis of related aminobenzanilides often involves the reaction of a nitro-substituted benzoic acid with an aniline, followed by reduction of the nitro group. nih.govgoogle.com Another common strategy involves the modification of a pre-existing aminobenzamide core.

The characterization of this compound is another critical research trajectory. This involves the use of various analytical techniques to confirm its structure and purity. Standard methods would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

A significant portion of research is directed towards exploring the utility of this compound as a chemical building block. Its functional groups—the amino, methanesulfonyl, and amide moieties—offer multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules with desired properties.

Interdisciplinary Approaches in the Study of 4 Amino 3 Methanesulfonylbenzamide

Established Synthetic Pathways for this compound Scaffolds

The construction of the this compound core typically relies on well-established multi-step organic synthesis strategies. These methods provide a reliable foundation for accessing the basic scaffold and its analogues.

Multi-Step Organic Synthesis Strategies

The synthesis of related sulfonamide structures often involves a series of conventional organic reactions. For instance, a common approach to building analogous sulfonamide-containing molecules is through reductive amination. This process can involve the reaction of a suitable amino-sulfonamide precursor with an aldehyde. nih.gov A stepwise approach, where an imine is pre-formed, is often necessary to achieve the desired product. nih.gov This highlights the sequential nature of these syntheses, where each step builds upon the last to construct the final complex molecule.

Precursor Design and Intermediate Derivatization Techniques

The selection and design of precursors are paramount in the synthesis of this compound and its derivatives. The starting materials often contain key functional groups that are later modified. For example, in the synthesis of related compounds, commercially available 4-aminobenzenesulfonamide can serve as a crucial precursor. nih.gov

Intermediate derivatization is a powerful tool for introducing molecular diversity. A common technique involves the protection of reactive functional groups to allow for selective reactions at other sites. For instance, the use of a Boc-protected intermediate allows for controlled reactions before the final deprotection step to yield the desired product. nih.gov This strategy enables the synthesis of a variety of analogues from a common intermediate.

Precursor/IntermediateSynthetic Utility
4-AminobenzenesulfonamideStarting material for the introduction of the sulfonamide moiety. nih.gov
N-Boc-S-methylisothiourea derivativesUsed in cyclization reactions to form triazole rings. nih.gov
4-Amino-3-nitrobenzaldehydeA precursor that can be used to synthesize more complex molecules through a series of condensation and coupling reactions. researchgate.net

Regioselective and Stereoselective Synthesis Considerations

Achieving the correct arrangement of atoms in a molecule, known as regioselectivity and stereoselectivity, is a significant challenge in organic synthesis.

Regioselectivity , or the control of where a chemical reaction occurs on a molecule, is crucial. In the synthesis of heterocyclic compounds, reaction conditions can be varied to direct the formation of one regioisomer over another. nih.govrsc.org For example, the choice of solvent and the use of a Lewis acid catalyst like BF3·OEt2 can significantly influence the outcome of a cyclocondensation reaction, leading to the preferential formation of a specific isomer. nih.govrsc.org

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is also critical, particularly when synthesizing chiral molecules. The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, can direct the stereochemical outcome of a reaction. nih.gov The addition of an organolithium reagent to such an imine can proceed with high diastereoselectivity, favoring the formation of one stereoisomer. nih.gov The choice of solvent can also play a role in enhancing the stereoselectivity of these transformations. nih.gov

Novel and Advanced Synthetic Approaches for this compound and Analogues

The field of organic synthesis is constantly evolving, with new methods being developed to improve efficiency and enable the creation of previously inaccessible molecules.

Photochemical Synthesis Techniques

Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways for synthesis. While specific examples for this compound are not prevalent in the provided results, the use of photon irradiation (290–315 nm) has been shown to control the regioselectivity of multicomponent reactions to produce amino acid-decorated purine (B94841) derivatives. unitus.it This suggests the potential for light-mediated reactions to be applied to the synthesis of complex sulfonamides.

Metal-Catalyzed Reaction Development (e.g., Palladium-catalyzed C(sp³)–H Functionalization)

Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise unreactive C-H bonds. researchgate.netresearchgate.net Palladium catalysts, in particular, have been extensively used for this purpose. nih.govnih.gov

Palladium-catalyzed C(sp³)–H functionalization is a powerful tool for creating complex molecules. nih.gov This method allows for the direct attachment of new groups to a carbon atom that is part of a saturated system, which is traditionally a challenging transformation. nih.gov Directing groups are often employed to guide the metal catalyst to a specific C-H bond, ensuring high selectivity. nih.gov While direct palladium-catalyzed C(sp³)–H functionalization of this compound itself is not detailed, the principles are broadly applicable to the synthesis of its analogues. For instance, palladium-catalyzed reactions have been used for the aminosulfonylation of aryl halides, demonstrating the utility of this metal in forming C-S and S-N bonds. nih.gov

Catalyst/ReagentReaction TypeApplication
Palladium(0)Cross-couplingFormation of C-C and C-N bonds. nih.gov
Ruthenium(III) chlorideOxidationConversion of tertiary amines to α-aminonitriles. researchgate.net
Copper(II) acetate/pyrrolidineCross-dehydrogenative couplingC-C bond formation between glycine (B1666218) esters and ketones. researchgate.net

Green Chemistry Principles in Scalable Synthesis

The large-scale production of this compound necessitates the integration of green chemistry principles to minimize environmental impact and enhance economic viability. The focus lies on reducing waste, avoiding hazardous reagents, and utilizing energy-efficient processes.

Key strategies for the green synthesis of sulfonamides, a class of compounds to which this compound belongs, include the use of water as a solvent, solvent-free reaction conditions, and the development of catalytic processes. sci-hub.sersc.org Traditional methods for sulfonamide synthesis often involve the use of volatile organic solvents and require basic catalysts, leading to significant waste streams.

An environmentally benign approach involves conducting the sulfonylation reaction in an aqueous medium. rsc.org This method often utilizes equimolar amounts of the amine and sulfonyl chloride, with an inorganic base like sodium carbonate to neutralize the hydrochloric acid byproduct. sci-hub.sersc.org The product can often be isolated by simple filtration after acidification, significantly reducing the need for organic solvent-based workups. rsc.org

Solvent-free, or neat, reaction conditions represent another cornerstone of green synthesis. sci-hub.se Mechanochemistry, which involves grinding solid reactants together, has emerged as a powerful solvent-free technique for the synthesis of sulfonamides. rsc.org This method can lead to high yields and minimizes waste, offering a cost-effective and environmentally friendly alternative to traditional solvent-based processes. rsc.org

Design and Synthesis of Functionalized Derivatives of this compound

The structural features of this compound, namely the primary amino group, the benzamide (B126) moiety, and the methanesulfonyl substituent, offer multiple avenues for chemical modification and the generation of diverse derivatives.

Strategies for Structural Diversification and Analog Generation

The primary amino group is a key handle for structural diversification. Derivatization techniques can be employed to modify this functional group and explore the structure-activity relationships of the resulting analogues. Common derivatization strategies for amino compounds include:

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide linkage, allowing for the incorporation of a wide variety of substituents.

Alkylation: The amino group can be alkylated to introduce alkyl or arylalkyl groups.

Silylation: This technique is often used for analytical purposes, such as in gas chromatography, to increase volatility and thermal stability. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. youtube.com

Formation of Schiff Bases: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further modified or serve as intermediates.

The benzamide nitrogen can also be a point of modification, although it is generally less reactive than the primary amino group. The methanesulfonyl group, while generally stable, can influence the electronic properties of the aromatic ring and participate in directing further electrophilic substitution reactions.

Synthesis of Related Benzamide and Sulfonamide Analogues

The synthesis of related benzamide and sulfonamide analogues allows for a systematic exploration of the chemical space around the this compound scaffold.

Benzamide Analogues: The synthesis of N-substituted benzamides is a common strategy in drug discovery. For example, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides were synthesized and evaluated for their prokinetic activity. nih.gov These syntheses typically involve the coupling of a substituted benzoic acid with an appropriate amine. In the context of this compound, the amino group could be protected prior to modification of the benzamide moiety.

Sulfonamide Analogues: The sulfonamide group is a well-established pharmacophore. The synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine. sci-hub.setandfonline.com Research has focused on developing green and efficient methods for this transformation. sci-hub.sersc.orgrsc.org For instance, the reaction of p-toluenesulfonyl chloride with various amino acids and other amines has been achieved in water, highlighting a sustainable approach to sulfonamide synthesis. researchgate.net

Starting MaterialReagentProduct ClassReference
AmineSulfonyl ChlorideSulfonamide sci-hub.se
2-Aminobenzamide (B116534)Benzoyl ChlorideBenzamide/Quinazolinone orientjchem.org
4-Amino-5-chloro-2-methoxybenzoic acidPiperidin-4-ylmethylamine derivativeBenzamide nih.gov
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophen-3-carbonitrileBenzoyl chloride derivativesSelenophenyl benzamide dergipark.org.tr

Heterocyclic Annulation and Fused Ring System Formation

The aromatic ring and the amino group of this compound provide a template for the construction of fused heterocyclic systems. Such annulation reactions can significantly alter the three-dimensional shape and physicochemical properties of the molecule, leading to novel pharmacological profiles.

One common strategy involves the reaction of an ortho-amino-substituted aromatic compound with a suitable reagent to form a new ring. For instance, 5-aminopyrazoles containing a benzamide moiety have been used as precursors for the synthesis of pyrazolopyrimidines. acs.org A general approach could involve the reaction of this compound (or a derivative) with a 1,3-dicarbonyl compound or its equivalent to construct a fused pyrimidine (B1678525) ring.

Another approach is the synthesis of quinazolinones from 2-aminobenzamides. The reaction of 2-aminobenzamide with benzoyl chlorides can lead to the formation of both benzamide derivatives and quinazolinones, depending on the reaction conditions. orientjchem.org This highlights a potential pathway for creating fused ring systems from a suitably functionalized this compound analogue.

Precursor StructureReaction TypeFused Ring SystemReference
Benzamide-based 5-aminopyrazoleCyclization with dicarbonyl compoundsPyrazolopyrimidine acs.org
2-AminobenzamideCondensation with benzoyl chloridesQuinazolinone orientjchem.org
N-alkenyl or N-alkynyl substituted anilinesRing-closing metathesisBenzazepine researchgate.net

Advanced Spectroscopic Techniques for Structural Characterization

A suite of spectroscopic methods is employed to probe the chemical environment of each atom and the nature of the chemical bonds within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the electronic environment of nitrogen atoms within the molecule.

¹⁵N-Isotopic Labeling Studies: While direct ¹⁵N-NMR data for this compound is not prevalent, the use of ¹⁵N-isotopic labeling in conjunction with mass spectrometry or NMR is a powerful tool for tracking the fate of nitrogen atoms in metabolic or degradation studies. nih.govresearchgate.net This technique allows for the differentiation between the amino and amide nitrogen atoms, providing insights into reaction mechanisms and protein turnover. nih.govnih.gov For instance, in studies of amino acids, ¹⁵N labeling helps in determining the amount and position of the label, which is crucial for understanding metabolic pathways. researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For example, in related sulfonamide compounds, the N-S stretching vibration is typically observed in the range of 950-866 cm⁻¹. researchgate.net The aromatic C-N stretching absorptions are generally found between 1200-1350 cm⁻¹. researchgate.net The presence of the amino (-NH₂) and amide (-CONH₂) groups would result in characteristic N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The C=O stretching of the benzamide group would appear as a strong band around 1650 cm⁻¹. The sulfonyl group (SO₂) would show strong asymmetric and symmetric stretching bands.

Key Vibrational Modes for Related Compounds:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-S (Sulfonamide)Stretching950-866 researchgate.net
C-N (Aromatic)Stretching1200-1350 researchgate.net
N-H (Amino/Amide)Stretching3200-3500
C=O (Amide)Stretching~1650

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores.

For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. The presence of auxochromes like the amino group (-NH₂) and the methanesulfonyl group (-SO₂CH₃) can cause shifts in the absorption maxima (λmax) and changes in intensity. For example, studies on similar compounds like 4-aminobenzaldehyde (B1209532) show distinct and well-separated spectra for the parent compound and its reduction products, allowing for both qualitative and quantitative analysis. researchgate.net

Mass Spectrometry (MS, LC-MS, GC-MS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectrometry (MS): Provides the molecular weight of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Separates components of a mixture by liquid chromatography before mass analysis. nih.govmdpi.com This is particularly useful for analyzing complex biological samples and for the quantitative analysis of amino acids and other metabolites. nih.govlcms.cznih.govrestek.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components of a mixture by gas chromatography prior to mass analysis. Derivatization is often required for polar molecules like amino acids to make them volatile. sigmaaldrich.comnih.govnih.gov

Tandem Mass Spectrometry (MS/MS): Involves multiple stages of mass analysis, typically used for structural elucidation by fragmenting a selected ion and analyzing its fragments. This technique is highly specific and can distinguish between isobaric species. lcms.cz

In the context of this compound, mass spectrometry would confirm its molecular weight and could be used to identify it in complex mixtures. Fragmentation patterns observed in MS/MS experiments would provide further structural information.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While specific Raman data for this compound is not available, studies on similar molecules like 4-aminobenzenethiol show that Raman spectroscopy, particularly surface-enhanced Raman scattering (SERS), can reveal detailed information about molecular structure and orientation on surfaces. rsc.orgresearchgate.net The technique is sensitive to the vibrations of the molecular backbone and can be used to study conformational changes. researchgate.net

Conformational Analysis and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data for the crystal structure of this compound. Consequently, a detailed analysis of its dihedral angles, molecular geometry, hydrogen bonding networks, and crystal packing motifs cannot be provided at this time.

Hydrogen Bonding Networks and Crystal Packing Motifs

Without crystal structure data, the nature of the intermolecular interactions, including hydrogen bonding networks and the arrangement of molecules in the solid state (crystal packing), remains unknown. Analysis of these features is critical for understanding the supramolecular chemistry of the compound.

Mechanistic Studies on Reactions and Biological Target Interactions of 4 Amino 3 Methanesulfonylbenzamide

Elucidation of Organic Reaction Mechanisms

The synthesis of sulfonamide derivatives, including structures related to 4-Amino-3-methanesulfonylbenzamide, involves several established organic reaction mechanisms. These reactions are crucial for creating diverse chemical libraries for biological screening. frontiersin.orgresearchgate.net

The synthesis of complex sulfonamides often proceeds through identifiable intermediates. For instance, in the synthesis of certain sulfonamide-containing heterocyclic systems, a common strategy involves the initial formation of a simpler sulfonamide precursor which is then further modified. A stepwise approach involving the preformation of an imine intermediate has been utilized in the synthesis of some 4-aminobenzenesulfonamide derivatives. nih.gov

Another relevant reaction is the Staudinger [2+2] cycloaddition for the synthesis of β-lactam rings, where a ketene, generated from a diazoketone, reacts with a Schiff base. mdpi.com Although not directly the synthesis of this compound, this illustrates the types of reactive intermediates involved in building complex molecules containing related functionalities.

In many sulfonamide syntheses starting from sulfonic acids, a key intermediate is the corresponding sulfonyl chloride. researchgate.net This highly reactive intermediate is then typically reacted with an amine to form the sulfonamide bond. For example, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, a related benzamide (B126) derivative, involves the formation of a 4-(methylamino)-3-nitrobenzoyl chloride intermediate from the corresponding carboxylic acid using thionyl chloride. google.com

Table 1: Common Intermediates in Sulfonamide Synthesis

Intermediate TypePrecursor(s)Subsequent ReactionReference(s)
ImineAmine and Aldehyde/KetoneReduction (Reductive Amination) nih.gov
Sulfonyl ChlorideSulfonic AcidNucleophilic Acyl Substitution (with Amine) researchgate.net
Acyl ChlorideCarboxylic AcidNucleophilic Acyl Substitution (with Amine) google.com
KeteneDiazoketone[2+2] Cycloaddition mdpi.com

The efficiency and outcome of sulfonamide synthesis can be highly dependent on kinetic and thermodynamic factors. For example, in reductive amination reactions for the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, standard mild methods using sodium triacetoxyborohydride (B8407120) were found to be ineffective, yielding little to no product. nih.gov This suggests a high activation energy barrier for the direct reductive amination pathway. A stepwise approach, involving the pre-formation of the imine at reflux, was required to achieve the desired product, indicating that this pathway is kinetically more favorable under these conditions. nih.gov

The use of microwave irradiation in some organic reactions, such as the Staudinger cycloaddition, can significantly reduce reaction times compared to conventional heating, pointing to a kinetic advantage by efficiently overcoming the activation energy. mdpi.com

While many sulfonamide syntheses proceed through ionic or pericyclic mechanisms, radical-mediated processes are less commonly documented for the direct formation of the sulfonamide bond itself. However, the broader context of organic synthesis includes numerous radical-mediated reactions for the modification of aromatic and heterocyclic rings, which could be applied to complex sulfonamide derivatives. The specific involvement of radical intermediates in the synthesis or reactions of this compound is not detailed in the available literature.

Mechanistic Interrogations of Biological Target Interactions (Non-Clinical Focus)

The sulfonamide functional group is a key feature in a multitude of biologically active molecules. researchgate.net The interactions of these molecules with their biological targets, primarily proteins, are governed by the principles of molecular recognition, including shape complementarity and non-covalent interactions.

Sulfonamide derivatives are well-known inhibitors of various enzymes. The mechanism of inhibition often involves the sulfonamide group binding to the active site of the enzyme, frequently mimicking a substrate or transition state.

Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of CAs. The primary binding interaction involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site. nih.gov The specificity for different CA isoforms is modulated by interactions between the "tail" of the inhibitor (the part of the molecule other than the sulfonamide group) and the amino acid residues lining the active site pocket. nih.gov

12-Lipoxygenase (12-LOX): Certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-LOX, an iron-containing enzyme. nih.gov While the precise binding mode is not fully elucidated in the provided references, the structure-activity relationship suggests that the benzenesulfonamide (B165840) scaffold is crucial for activity.

α-Glucosidase and α-Amylase: Some novel sulfonamide derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.netresearchgate.net The mechanism is likely competitive inhibition, where the sulfonamide derivative binds to the active site of the enzymes, preventing the binding of the natural carbohydrate substrates.

Table 2: Examples of Enzymes Inhibited by Sulfonamide Derivatives

EnzymeBiological RoleInhibitor ClassReference(s)
Carbonic Anhydrases (e.g., CA II, CA IX)pH regulation, CO2 transportBenzenesulfonamides nih.gov
12-Lipoxygenase (12-LOX)Inflammation, cell signaling4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides nih.gov
α-GlucosidaseCarbohydrate digestionVarious novel sulfonamides researchgate.netresearchgate.net
α-AmylaseCarbohydrate digestionVarious novel sulfonamides researchgate.netresearchgate.net
DNA Topoisomerase IIDNA replication and repair4β-substituted sulfonamide derivatives of podophyllotoxin nih.gov

The specificity of a sulfonamide-based inhibitor for its target enzyme over other proteins is a critical aspect of its biological function. This specificity is determined by the sum of all interactions between the inhibitor and the protein.

For carbonic anhydrase inhibitors, structural studies have revealed that active-site residues at specific positions, such as 92 and 131, are key in determining the binding orientation and affinity of the inhibitor. nih.gov The tail groups of the inhibitor are crucial for modulating isoform specificity by forming favorable or unfavorable contacts with the unique residues of different CA isoforms. nih.gov

In the case of 12-LOX inhibitors, high selectivity over related lipoxygenases and cyclooxygenases has been achieved through medicinal chemistry optimization of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov This indicates that subtle changes in the inhibitor's structure can lead to significant differences in binding affinity for closely related enzymes.

The binding of sulfonamides to their targets is a dynamic process. Computational studies, such as geometry optimizations of ligands within the crystal structures of their target enzymes, can provide insights into the energetic landscape of binding. For some CA inhibitors, it has been shown that the energetic penalties for the inhibitor adopting its bound conformation are negligible compared to the favorable interactions gained within the active site. nih.gov

Based on a comprehensive search of publicly available scientific literature, there are no specific mechanistic studies, investigations into biochemical pathways, or structure-activity relationship analyses for the chemical compound “this compound.” The search did not yield any data regarding its interactions with amino acid metabolism, post-translational modifications, or its structure-reactivity profile.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Methanesulfonylbenzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excited states. It is a primary method for simulating UV-Vis absorption spectra, which correspond to electronic transitions from the ground state to excited states. A TD-DFT calculation for 4-Amino-3-methanesulfonylbenzamide would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing a theoretical basis for its spectroscopic characterization.

While computational studies on structurally similar sulfonamide and benzamide (B126) derivatives exist, providing a framework for how this compound could be analyzed, specific data for the title compound remains absent from the current body of scientific literature.

Thermodynamic and Kinetic Modeling of Chemical Processes

Theoretical modeling of chemical processes such as dissociation and deprotonation is crucial for understanding a compound's behavior in various environments. This typically involves quantum mechanical calculations to determine energetic properties. For instance, the deprotonation enthalpy, a measure of the energy required to remove a proton, provides insight into the acidity of different functional groups within the molecule. Similarly, the calculation of dissociation energies for various bonds can predict the molecule's stability and potential reaction pathways.

However, a comprehensive search of scientific databases and computational chemistry literature did not yield any specific studies that have calculated the dissociation energies or deprotonation enthalpies for this compound. While general principles of thermodynamic and kinetic modeling are well-established, their application to this specific compound has not been documented in the reviewed sources.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These in silico methods are instrumental in drug discovery and development, providing insights into binding affinities and modes of interaction that can guide the design of more potent and selective therapeutic agents.

Advanced Analytical Methodologies for Research on 4 Amino 3 Methanesulfonylbenzamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 4-Amino-3-methanesulfonylbenzamide, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of this compound and its organic impurities. A simple, reliable, and sensitive reverse-phase HPLC (RP-HPLC) method has been developed and validated for this purpose. researchgate.net This method often utilizes a C8 or C18 column with a gradient elution program, allowing for the separation of the main compound from its related substances. researchgate.netgoogle.com

A typical HPLC method for the analysis of related benzenesulfonamides involves a mixed-mode stationary phase column and an isocratic mobile phase consisting of water, acetonitrile, and a sulfuric acid buffer. sielc.com Detection is commonly performed using a UV-visible or photo-diode array (PDA) detector at a wavelength where the analyte exhibits strong absorbance, such as 265 nm. researchgate.netsielc.com The method's performance is validated for linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net

Table 1: Example HPLC Method Parameters for Sulfonamide Analysis

Parameter Condition
Column YMC-Triart C8 (250×4.6 mm, 5 µm) researchgate.net or Primesep 100 sielc.com
Mobile Phase Gradient elution with water and acetonitrile, often with a buffer like sulfuric acid or phosphate. researchgate.netsielc.com
Flow Rate 1.0 mL/min researchgate.net
Injection Volume 5 µL researchgate.net
Column Temperature 25 °C researchgate.net
Detection UV at 220 nm sielc.com or 265 nm researchgate.net

| Run Time | Approximately 40 minutes researchgate.net |

This table presents a generalized set of parameters. Specific conditions may vary based on the exact application and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Multiple Reaction Monitoring)

For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a specific scan mode used in LC-MS/MS that provides for the rapid, sensitive, and specific quantification of analytes in complex matrices. nih.gov

In the analysis of compounds like this compound, LC-MS/MS is particularly useful for detecting and quantifying trace-level impurities or for analyzing the compound in biological samples. nih.govyoutube.com The MRM mode works by selecting a specific precursor ion of the target analyte in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific product ion in the second mass analyzer. washington.edu This two-stage mass filtering significantly reduces background noise and enhances specificity. washington.edu The development of an LC-MS/MS method involves optimizing parameters such as mobile phase composition, gradient, and mass spectrometer settings (e.g., cone voltage and collision energy). researchgate.net

Table 2: Key Concepts in LC-MS/MS with MRM

Concept Description
Precursor Ion The molecular ion of the target analyte selected in the first mass analyzer (Q1). washington.edu
Product Ion A specific fragment ion generated from the precursor ion in the collision cell (Q2). washington.edu
MRM Transition The specific pair of precursor and product ions monitored for a particular analyte. washington.edu

| Dwell Time | The time spent monitoring a specific MRM transition. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though its application to polar compounds like this compound requires a derivatization step. sigmaaldrich.com Derivatization is necessary to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. sigmaaldrich.comthermofisher.com Common derivatization reagents for compounds with amino groups include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.com

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. thermofisher.com The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. sigmaaldrich.com GC-MS can be used for both qualitative and quantitative analysis and is particularly useful for identifying unknown impurities. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound and related sulfonamides. usda.govnih.gov It is often used for screening purposes, to monitor the progress of a reaction, or to get a preliminary assessment of purity. usda.govnih.gov

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. ifsc.edu.br The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. ifsc.edu.br The separated spots are visualized, often with the aid of a UV lamp or by spraying with a visualizing reagent like p-dimethylaminobenzaldehyde. researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification. ifsc.edu.br

Table 3: Common Components of a TLC System for Sulfonamide Analysis

Component Description/Example
Stationary Phase Silica gel G or alumina (B75360) plates. nih.gov
Mobile Phase A mixture of solvents, for example, chloroform-n-heptane-ethanol. researchgate.net
Developing Chamber A closed container to hold the plate and solvent.

| Visualization | UV light or a chemical reagent like p-dimethylaminobenzaldehyde. researchgate.net |

Ion Exchange Chromatography (IEC) for Amino Acid Profiling

Ion Exchange Chromatography (IEC) is a technique that separates molecules based on their net charge. It is a powerful method for the analysis of ionic and polar compounds, including amino acids, which can be relevant in the context of metabolic studies involving this compound. thermofisher.com

In IEC, the stationary phase is a resin that has charged functional groups. 193.16.218 For the analysis of amino acids, which are typically cationic at acidic pH, a cation exchange resin is used. 193.16.218 The separation is achieved by changing the pH or the ionic strength of the mobile phase, which alters the charge of the amino acids and their affinity for the resin. researchgate.net While highly effective for separating charged molecules, traditional IEC methods often use salt-based eluents that are not directly compatible with mass spectrometry. thermofisher.com However, systems with on-line desalting have been developed to overcome this limitation. thermofisher.com

Capillary Electrophoresis (CE) and CE-Mass Spectrometry

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. youtube.com It is particularly well-suited for the analysis of charged molecules like sulfonamides. nih.gov The separation occurs in a narrow fused-silica capillary, and factors such as the pH and concentration of the background electrolyte, as well as the applied voltage, significantly influence the separation. nih.gov

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. nih.govnih.gov This hyphenated technique is a powerful tool for the analysis of complex samples, including the determination of sulfonamides in various matrices. researchgate.net Native CE-MS methods aim to preserve the higher-order structure of molecules during analysis. nih.gov

Table 4: Factors Affecting Separation in Capillary Electrophoresis

Factor Influence on Separation
Buffer pH Affects the charge of the analyte and the electroosmotic flow. nih.gov
Buffer Concentration Influences the ionic strength and can affect peak shape and migration time. nih.gov
Applied Voltage Impacts the electrophoretic mobility and, consequently, the migration time and separation efficiency. nih.gov

| Capillary Coating | Can be used to modify the electroosmotic flow and reduce analyte-wall interactions. nih.gov |

Method Validation and Robustness Studies for Research Applications (Linearity, Accuracy, Precision)

The validation of analytical methods is a critical process in pharmaceutical research and development, establishing scientific evidence that a method is suitable for its intended purpose. For a compound like this compound, this typically involves high-performance liquid chromatography (HPLC) based methods. The validation process assesses several parameters, with linearity, accuracy, and precision being among the most crucial for ensuring reliable quantitative analysis.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is determined by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The results are then plotted as a signal versus concentration, and a linear regression is performed. A high correlation coefficient (typically R² > 0.99) indicates a strong linear relationship. For the analysis of this compound and related impurities, a typical range for establishing linearity would be from the limit of quantitation (LOQ) to approximately 150-200% of the target analytical concentration.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of this compound is added (spiked) into a placebo or blank matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated. For pharmaceutical analysis, recovery values are typically expected to be within 98-102% for the active pharmaceutical ingredient (API) and often a wider range, such as 85-115%, for impurity determination. researchgate.net

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-assay precision): The precision obtained when the analysis is carried out in the same laboratory, by the same analyst, on the same equipment, over a short period.

Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Robustness, a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, is also evaluated to ensure its reliability during routine use.

Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%

Table 1: Illustrative Method Validation Parameters for this compound Analysis

Concentration (µg/mL) Peak Area (Arbitrary Units)
5125,000
10251,000
25624,000
501,255,000
1002,510,000
1503,760,000

Table 2: Illustrative Linearity Data for this compound

Theoretical Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
50.049.599.0
100.0101.2101.2
150.0149.199.4

Table 3: Illustrative Accuracy Data for this compound

In-Line Monitoring Techniques for Reaction Progress and Intermediate Analysis (e.g., Fiber Optic FT-IR)

Process Analytical Technology (PAT) has become an integral part of modern pharmaceutical development and manufacturing, aiming to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orglongdom.org In-line monitoring techniques are a cornerstone of PAT, providing real-time data on reaction progress, intermediate formation, and potential deviations from the desired process trajectory. stepscience.commt.com

For the synthesis of this compound, which likely involves multiple reaction steps, in-line monitoring can offer significant advantages over traditional off-line analysis. One of the most powerful techniques for this purpose is Fourier Transform Infrared (FT-IR) spectroscopy, often implemented using fiber-optic probes that can be directly inserted into the reaction vessel. researchgate.netresearchgate.net

Fiber Optic FT-IR for Reaction Monitoring

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a chemical fingerprint based on the vibrational frequencies of its functional groups. By using a fiber-optic probe, the FT-IR spectrometer can continuously acquire spectra from the reaction mixture without the need for sampling. researchgate.net This allows for the real-time tracking of the concentrations of reactants, intermediates, and the final product.

In the synthesis of a sulfonamide like this compound, key functional group transformations can be monitored. For instance, the disappearance of a reactant's characteristic peak and the simultaneous appearance and growth of the product's signature peaks can be tracked over time. This provides a detailed kinetic profile of the reaction, enabling researchers to determine reaction endpoints accurately, identify the formation of any transient intermediates, and ensure the reaction is proceeding as expected.

The benefits of using in-line FT-IR for monitoring the synthesis of this compound include:

Real-time Process Understanding: Gaining immediate insight into the reaction kinetics and mechanism. longdom.org

Improved Process Control: The ability to make immediate adjustments to process parameters such as temperature or reagent addition rate based on real-time data.

Enhanced Safety: Minimizing the need for manual sampling of potentially hazardous reaction mixtures. researchgate.net

Increased Efficiency: Reducing reaction cycle times and preventing batch failures by ensuring the reaction goes to completion. mt.com

Preclinical Research Models for Investigating 4 Amino 3 Methanesulfonylbenzamide and Its Analogues Non Clinical Mechanistic Efficacy Focus

In Vitro Experimental Systems and Advanced Assays

In vitro models provide a controlled environment to dissect the molecular and cellular effects of 4-Amino-3-methanesulfonylbenzamide and its analogs, free from the complexities of a whole organism. These systems are fundamental for initial efficacy screening and mechanistic hypothesis testing.

Cell-Based Models for Mechanistic Studies

Cell-based assays are a cornerstone of preclinical research, offering insights into how a compound affects cellular processes. For this compound, a variety of established cancer cell lines would be employed to investigate its potential anti-neoplastic activities. The selection of cell lines would be guided by the specific cancer types being targeted, with a focus on those known to harbor particular genetic mutations or express specific biomarkers that may be relevant to the compound's hypothesized mechanism of action.

These studies would involve treating the cancer cell lines with varying concentrations of this compound or its analogs and subsequently assessing a range of cellular responses. Key assays would include those measuring cell viability and proliferation, such as the MTT or MTS assay, to determine the compound's cytotoxic or cytostatic effects. Further mechanistic understanding would be gained through assays that evaluate the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and invasion.

Organotypic and 3D Cell Culture Models

While traditional 2D cell cultures provide valuable initial data, they often fail to recapitulate the complex three-dimensional architecture and cell-cell interactions of in vivo tumors. Organotypic and 3D cell culture models offer a more physiologically relevant context for studying the effects of this compound. These models, which include spheroids, organoids, and patient-derived explants, better mimic the tumor microenvironment, including gradients of oxygen, nutrients, and signaling molecules.

In the context of this compound research, these advanced models would be used to assess the compound's ability to penetrate solid tumor-like structures and exert its effects on cancer cells residing in different regions of the spheroid or organoid. They also provide a platform to study the compound's impact on the interaction between cancer cells and the surrounding stromal cells, which plays a critical role in tumor progression and drug resistance.

Biochemical Assays for Target Engagement and Functional Effects

To understand the direct molecular interactions of this compound, biochemical assays are indispensable. These cell-free assays are designed to confirm that the compound physically binds to its intended molecular target and to quantify the functional consequences of this binding. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be utilized to measure the binding affinity and kinetics of the compound to its purified target protein.

Furthermore, functional biochemical assays would be employed to determine how this binding event translates into a biological effect. For instance, if the target is an enzyme, assays would be conducted to measure the inhibition or activation of its catalytic activity in the presence of this compound. If the target is a receptor, assays would assess the compound's ability to block or stimulate downstream signaling pathways.

In Silico Modeling and Simulation Platforms

Computational approaches, or in silico models, play an increasingly important role in modern drug discovery by enabling the prediction and simulation of a compound's behavior, thereby guiding and refining wet-lab experimentation.

Computational Biology and Pharmacology Models (e.g., Quantitative Systems Pharmacology)

Quantitative Systems Pharmacology (QSP) models represent a sophisticated in silico approach that integrates data from various sources to simulate the interaction between a drug and a biological system. For this compound, a QSP model could be developed to predict its pharmacodynamic effects within a virtual patient or a simulated disease environment. This would involve creating a mathematical representation of the relevant biological pathways and incorporating the compound's known pharmacokinetic and pharmacodynamic properties.

Such models can be used to explore the potential impact of genetic variations on drug response, to identify biomarkers that may predict efficacy, and to simulate the effects of combination therapies. By providing a holistic view of the drug-body interaction, QSP models can help to optimize the design of subsequent preclinical and clinical studies.

Virtual Screening for Target Prediction

In cases where the molecular target of this compound is unknown or to identify potential off-target effects, virtual screening techniques can be employed. This computational method involves screening large libraries of known protein structures to identify those that are most likely to bind to the compound based on its three-dimensional chemical structure.

Research Design Principles in Preclinical Studies

The design of preclinical studies is foundational to the reliability and interpretability of their outcomes. The principles of robust experimental design aim to minimize bias and ensure that the results are a true representation of the compound's biological effects.

Experimental Bias Mitigation and Rigor in Study Design

Randomization: This process involves randomly allocating experimental units (e.g., animals or tissue samples) to different treatment or control groups. sfn.org Proper randomization helps to prevent selection bias and ensures that any confounding variables are evenly distributed among the groups. nih.gov

Blinding: Blinding is the practice of concealing the group allocation from individuals involved in the experiment, such as the researchers administering the treatment, collecting the data, or analyzing the results. youtube.com This helps to prevent performance and detection bias, where knowledge of the treatment could unconsciously influence how an experiment is conducted or how outcomes are measured. youtube.com

Control Groups: The inclusion of appropriate control groups is essential to distinguish the specific effects of the investigational compound from other experimental factors. nih.gov This typically includes a negative control (e.g., vehicle) and may include a positive control (a compound with a known effect) to validate the experimental model.

A Priori Hypothesis and Sample Size Calculation: Clearly defining the primary hypothesis and outcome measures before the study commences is critical. nih.gov This prevents data-driven hypothesis generation after the fact, a practice known as HARKing (Hypothesizing After the Results are Known). researchgate.net Furthermore, calculating the appropriate sample size based on statistical power considerations helps to ensure that the study is capable of detecting a meaningful effect if one exists, while avoiding the unnecessary use of resources. nih.gov

Table 1: Key Strategies for Bias Mitigation in Preclinical Research

StrategyDescriptionType of Bias Mitigated
Randomization Random allocation of experimental units to treatment groups.Selection Bias
Blinding Concealing group allocation from researchers and/or analysts.Performance Bias, Detection Bias
Control Groups Inclusion of negative and/or positive control groups.Confounding Variables
A Priori Hypothesis Pre-specification of the research question and primary outcome.Reporting Bias, HARKing
Sample Size Calculation Determining the necessary number of experimental units in advance.Type II Errors (False Negatives)

Exploratory vs. Confirmatory Research Approaches

Preclinical research can be broadly categorized into two complementary modes: exploratory and confirmatory. nih.govrepec.orgnih.gov Understanding the distinction between these approaches is crucial for the appropriate design and interpretation of studies.

Exploratory Research: The primary goal of exploratory research is to generate new hypotheses and to gain a deeper understanding of the underlying biological mechanisms of a disease or a compound's action. repec.orgphysiology.org These studies are often characterized by their flexibility, allowing for the investigation of multiple endpoints and the use of various experimental models to build a comprehensive picture. nih.gov The findings from exploratory studies are generally considered preliminary and are used to inform the design of more rigorous confirmatory studies. clindata.com.cn

Confirmatory Research: In contrast, confirmatory research is designed to rigorously test a pre-specified hypothesis. repec.orgphysiology.org These studies are characterized by a strict, pre-defined protocol with a primary endpoint, and they are designed to provide strong evidence for a compound's efficacy. nih.govclindata.com.cn Confirmatory studies typically employ the bias-mitigation strategies discussed previously, such as randomization and blinding, to ensure the robustness of the findings. nih.gov The results of well-conducted confirmatory preclinical studies are a key component in the decision to advance a compound to clinical trials.

Table 2: Comparison of Exploratory and Confirmatory Research Approaches

FeatureExploratory ResearchConfirmatory Research
Goal Hypothesis generation, mechanistic understandingHypothesis testing, demonstrating efficacy
Hypothesis Often generated from the dataPre-specified
Design Flexible, may investigate multiple endpointsRigid, focused on a primary endpoint
Inference Generates new ideas and theoriesProvides strong evidence for or against a hypothesis
Next Step Leads to the design of confirmatory studiesCan support the decision to move to clinical trials

Ex Vivo Research Applications for Mechanistic Understanding

Ex vivo studies, which are conducted on tissues or organs that have been removed from a living organism, provide a valuable platform for investigating the mechanistic efficacy of compounds like this compound and its analogues. cerradopub.com.br These models bridge the gap between in vitro (cell-based) assays and in vivo (whole animal) studies, offering a more physiologically relevant environment than cell cultures while allowing for greater experimental control than in whole organisms. cerradopub.com.br

The primary application of ex vivo research in this context is to dissect the specific biological effects of a compound on a particular tissue or organ system, thereby providing insights into its mechanism of action. For a compound like this compound, which belongs to the sulfonamide class of chemicals, ex vivo models could be employed to investigate a range of potential therapeutic effects. nih.govrug.nl

For instance, if analogues of this compound are being investigated for cardiovascular effects, an isolated perfused heart model could be used. cerradopub.com.br In such a setup, the effect of the compound on parameters like heart rate, contractile force, and coronary blood flow can be directly measured.

Table 3: Illustrative Example of Ex Vivo Data for a Hypothetical Sulfonamide Analogue (SA-1) in an Isolated Heart Model

Concentration of SA-1Change in Heart Rate (%)Change in Contractile Force (%)Change in Coronary Flow (%)
1 µM+2.5+5.2+1.8
10 µM+8.1+15.7+6.3
100 µM+12.3+28.4+11.5

Similarly, to explore potential anti-inflammatory properties, tissue preparations such as isolated segments of the trachea or aorta can be used. In these models, the ability of a compound to relax pre-contracted tissues or to inhibit the release of inflammatory mediators can be quantified.

Another key application of ex vivo models is in the study of drug metabolism and distribution within a specific organ. nih.gov By analyzing the tissue and the perfusate after exposure to the compound, researchers can identify metabolites and determine the extent of tissue penetration, which is crucial information for understanding the compound's pharmacokinetic and pharmacodynamic relationship.

Furthermore, ex vivo drug sensitivity analysis using patient-derived tissues is an emerging area in precision medicine. nih.gov For example, if an analogue of this compound were being developed as an anti-cancer agent, its efficacy could be tested on freshly isolated tumor biopsies. This approach allows for the assessment of a compound's activity in a context that closely mimics the human tumor microenvironment.

Table 4: Illustrative Example of Ex Vivo Anti-proliferative Activity of a Hypothetical Benzamide (B126) Analogue (BA-2) in Human Tumor Biopsies

Tumor TypeConcentration of BA-2 (µM)Inhibition of Cell Proliferation (%)
Breast Cancer Biopsy 11045.8
Breast Cancer Biopsy 21052.1
Ovarian Cancer Biopsy 11023.5
Ovarian Cancer Biopsy 21031.2

Future Directions and Emerging Research Avenues for 4 Amino 3 Methanesulfonylbenzamide

Integrated Computational and Experimental Approaches for Discovery

The synergy between computational modeling and experimental validation has become a powerful engine for innovation in chemical and pharmaceutical sciences. nih.gov For 4-Amino-3-methanesulfonylbenzamide, this integrated approach offers a streamlined path to uncovering novel derivatives with enhanced properties. The process involves an iterative cycle where computational tools predict promising molecular variations, which are then synthesized and tested in the laboratory. nih.gov

Future research will likely leverage computational screening to explore the vast chemical space around the this compound core. This involves in silico modeling to predict how structural modifications might influence key parameters. These predictions can then guide the synthesis of a smaller, more focused library of compounds for experimental evaluation, saving significant time and resources. The fusion of these computational predictions with experimental testing is crucial for accelerating the discovery process and improving the accuracy of therapeutic candidate design. nih.gov

Table 1: Integrated Discovery Approaches

Approach Description Potential Application for this compound
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target. To identify novel derivatives of this compound with potentially higher potency or selectivity.
Molecular Dynamics (MD) Simulations Simulating the movement of the compound and its target protein over time. To understand the binding stability and conformational changes of this compound within a target's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between the chemical structure and biological activity of a series of compounds. To predict the activity of unsynthesized analogs and prioritize synthetic efforts.

| Iterative Design-Synthesize-Test Cycles | A feedback loop where computational predictions guide laboratory synthesis and testing, with results feeding back into improved computational models. nih.gov | To systematically optimize the properties of the this compound scaffold. |

Development of Advanced Analytical and Spectroscopic Methodologies

As research into this compound and its analogs progresses, the need for sophisticated analytical techniques to characterize these molecules and their interactions becomes paramount. While standard methods provide basic structural information, advanced methodologies can offer deeper insights into conformation, binding kinetics, and behavior in complex biological systems. nih.gov

Future developments will likely focus on applying a suite of high-sensitivity spectroscopic and spectrometric techniques. Methods like surface plasmon resonance (SPR) could be used for real-time, label-free analysis of binding to target proteins, while advanced mass spectrometry techniques like ion mobility-mass spectrometry can provide detailed information on the compound's three-dimensional shape and how it changes upon binding. nih.gov These sophisticated analytical tools are essential for a comprehensive understanding of the molecule's structure-function relationships.

Table 2: Advanced Analytical and Spectroscopic Techniques

Technique Information Provided Relevance to this compound Research
Surface Plasmon Resonance (SPR) Real-time kinetics and affinity of molecular interactions (k_on, k_off, K_D). nih.gov To quantify the binding of this compound derivatives to their biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure and conformational dynamics in solution. nih.gov To elucidate the precise structural features and flexibility of the compound and its complexes.
Ion Mobility-Mass Spectrometry (IM-MS) Information on the size, shape, and charge of an ion (collisional cross-section). nih.gov To separate and characterize isomers or conformers of this compound and its metabolites.

| Circular Dichroism (CD) Spectroscopy | Information on the secondary structure of a target protein upon ligand binding. nih.gov | To investigate how the binding of this compound may induce conformational changes in its biological target. |

Exploration of Novel Chemical Space and Bio-isosteric Replacements

The core structure of this compound, featuring a substituted benzene (B151609) ring and an amide group, presents fertile ground for structural modification through bio-isosteric replacement. Bioisosteres are chemical groups or substituents that, due to similar physicochemical properties, can replace another part of a molecule without losing the desired biological activity, and potentially improving other properties. nih.govresearchgate.net This strategy is a cornerstone of medicinal chemistry for optimizing lead compounds. nih.gov

A significant area of future research will involve the replacement of the central benzene ring with C(sp3)-rich, three-dimensional saturated scaffolds. nih.govcolab.ws Such modifications can lead to improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, which are often challenges with flat, aromatic structures. nih.govcolab.ws Furthermore, the amide bond itself is a key target for bio-isosteric replacement to enhance metabolic stability and bioavailability. nih.gov Various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, are well-established amide bioisosteres that can mimic the planarity and dipole moment of the amide bond they replace. nih.gov

Table 3: Potential Bio-isosteric Replacements for this compound

Original Moiety Potential Bioisostere Rationale for Replacement
Benzene Ring Bicyclo[1.1.1]pentane, Cubane, Bicyclo[2.1.1]hexanes To increase C(sp3) character, potentially improving solubility and metabolic profile. nih.govcolab.ws
Amide Bond (-CONH₂) 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole To improve metabolic stability against amidases and modulate physicochemical properties. nih.gov
Amide Bond (-CONH₂) Sulfonamide, Fluoroalkene, Trifluoroethylamine To introduce different hydrogen bonding patterns and electronic properties while retaining key interactions. nih.gov

| Carboxylic Acid (if derived) | 3-Oxetanol | To serve as a carboxylic acid mimic with reduced acidity and increased lipophilicity. researchgate.net |

Expanding Understanding in Chemical Biology Research Applications

Beyond its potential as a lead structure in drug discovery, this compound and its derivatives can serve as valuable tools in chemical biology. Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or organismal context.

Future work could focus on developing derivatives of this compound into chemical probes. This might involve incorporating "handles" for attaching reporter tags, such as fluorophores or biotin, allowing for visualization or pull-down experiments to identify the compound's binding partners. Such studies are critical for target validation and for elucidating the biological pathways in which the compound exerts its effects. For instance, understanding the metabolism of related aminobenzoic acid compounds, such as the pathway for 4-amino-3-hydroxybenzoic acid in certain bacteria, can provide clues to potential enzymatic interactions and guide the design of probes to study these processes. nih.gov

Q & A

Basic Research Questions

What are the standard protocols for synthesizing 4-amino-3-methanesulfonylbenzamide?

Methodological Answer:
The synthesis typically involves acylation of 3-amino-4-methylbenzoic acid derivatives followed by sulfonation. For example, 4-methanesulfonylbenzoyl chloride can react with amines under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C, with triethylamine as a base) to form sulfonamide derivatives . Key steps include:

  • Sulfonation: Introduce the methanesulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., pyridine).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

How can researchers purify this compound, and what solvents are optimal?

Methodological Answer:
Common purification methods include:

  • Recrystallization: Ethanol or methanol/water mixtures are effective due to the compound’s moderate polarity. Adjust solvent ratios to optimize crystal yield .
  • Column Chromatography: Use silica gel with a mobile phase of ethyl acetate and hexane (1:3 to 1:1 gradient) to resolve impurities. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
  • Solubility Considerations: The compound is sparingly soluble in water but dissolves well in DMSO or DMF, which aids in large-scale purification .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Confirm structure via 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1 ppm) and 13^{13}C NMR (carbonyl at ~168 ppm) .
    • FT-IR: Identify sulfonyl (S=O stretch at 1150–1300 cm1^{-1}) and amide (N–H bend at 1600–1650 cm1^{-1}) groups .
  • Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 228.07) .

Advanced Research Questions

How can structural modifications of this compound enhance its bioactivity?

Methodological Answer:

  • Substituent Engineering:
    • Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzene ring to improve binding affinity to target enzymes .
    • Replace the methanesulfonyl group with other sulfonamide derivatives (e.g., aryl sulfonamides) to modulate solubility and pharmacokinetics .
  • Hybridization: Conjugate with benzothiazole or triazole moieties to explore synergistic effects in enzyme inhibition (e.g., PARP or kinase targets) .

What experimental strategies address contradictions in solubility or stability data for this compound?

Methodological Answer:

  • Replicate under Controlled Conditions: Test solubility in buffered solutions (pH 2–10) to identify pH-dependent stability .
  • Advanced Characterization: Use differential scanning calorimetry (DSC) to study thermal degradation and dynamic light scattering (DLS) to assess aggregation in aqueous media .
  • Cross-Validate Techniques: Compare HPLC purity data with 1^1H NMR integration ratios to resolve discrepancies in reported solubility .

How can mechanistic studies elucidate the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with enzymes (e.g., sulfotransferases) based on X-ray crystallography data .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., KDK_D, konk_{on}/koffk_{off}) for enzyme-inhibitor interactions .
  • Fluorescence Quenching: Monitor conformational changes in proteins (e.g., tryptophan emission shifts at 340 nm) upon ligand binding .

What methodologies are recommended for assessing the compound’s toxicity in preclinical studies?

Methodological Answer:

  • In Vitro Assays:
    • MTT Assay: Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293 or HepG2) at concentrations up to 100 µM .
    • Ames Test: Screen for mutagenicity using Salmonella strains TA98 and TA100 .
  • In Vivo Models: Administer via oral gavage in rodents (10–50 mg/kg) and monitor hepatic/kidney function biomarkers (e.g., ALT, creatinine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.